molecular formula C10H4ClFN2 B13180477 6-Chloro-5-fluoroisoquinoline-1-carbonitrile

6-Chloro-5-fluoroisoquinoline-1-carbonitrile

Cat. No.: B13180477
M. Wt: 206.60 g/mol
InChI Key: BOFRMOIIVFAMEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluoroisoquinoline-1-carbonitrile typically involves the halogenation of isoquinoline derivatives. One common method includes the reaction of 6-chloroisoquinoline with a fluorinating agent under controlled conditions to introduce the fluorine atom at the 5-position. The nitrile group is then introduced through a subsequent reaction with a suitable cyanating agent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can undergo cyclization to form more complex structures.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted isoquinoline derivatives .

Scientific Research Applications

6-Chloro-5-fluoroisoquinoline-1-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    6-Chloroisoquinoline: Lacks the fluorine atom at the 5-position.

    5-Fluoroisoquinoline: Lacks the chlorine atom at the 6-position.

    Isoquinoline-1-carbonitrile: Lacks both halogen atoms.

Uniqueness: 6-Chloro-5-fluoroisoquinoline-1-carbonitrile is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

Molecular Formula

C10H4ClFN2

Molecular Weight

206.60 g/mol

IUPAC Name

6-chloro-5-fluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4ClFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H

InChI Key

BOFRMOIIVFAMEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)C#N)F)Cl

Origin of Product

United States

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